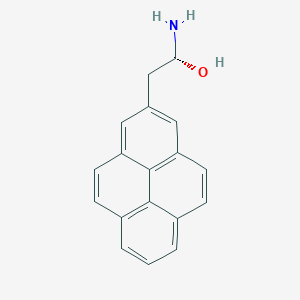
(R)-1-Amino-2-(pyren-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Amino-2-(pyren-2-yl)ethanol is a chiral compound that features a pyrene moiety attached to an ethanolamine backbone. The pyrene nucleus is known for its photophysical and electronic properties, making this compound valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-2-(pyren-2-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with pyrene, a polycyclic aromatic hydrocarbon.
Functionalization: Pyrene is functionalized to introduce a hydroxyl group at the 2-position, forming 2-hydroxypyrene.
Amination: The hydroxyl group is then converted to an amino group through a series of reactions, resulting in ®-1-Amino-2-(pyren-2-yl)ethanol.
Industrial Production Methods
化学反応の分析
Types of Reactions
®-1-Amino-2-(pyren-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
®-1-Amino-2-(pyren-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of molecular interactions due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
作用機序
The mechanism of action of ®-1-Amino-2-(pyren-2-yl)ethanol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The pyrene moiety’s fluorescent properties also allow it to be used as a probe in imaging studies.
類似化合物との比較
Similar Compounds
1-Amino-2-(pyren-2-yl)ethanol: The non-chiral version of the compound.
2-Amino-1-(pyren-2-yl)ethanol: A positional isomer with the amino group at a different position.
1-Hydroxy-2-(pyren-2-yl)ethanol: A compound with a hydroxyl group instead of an amino group.
Uniqueness
®-1-Amino-2-(pyren-2-yl)ethanol is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or positional isomers. Its pyrene moiety also imparts distinct photophysical properties, making it valuable in fluorescence-based applications.
特性
分子式 |
C18H15NO |
|---|---|
分子量 |
261.3 g/mol |
IUPAC名 |
(1R)-1-amino-2-pyren-2-ylethanol |
InChI |
InChI=1S/C18H15NO/c19-16(20)10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)18(14)17(12)13/h1-9,16,20H,10,19H2/t16-/m1/s1 |
InChIキー |
OUFGWLNFXAPSMO-MRXNPFEDSA-N |
異性体SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C[C@H](N)O)C=C2 |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CC(N)O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
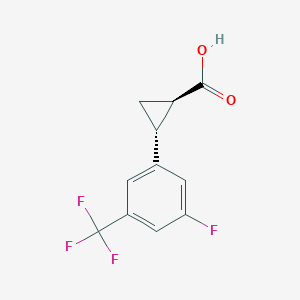
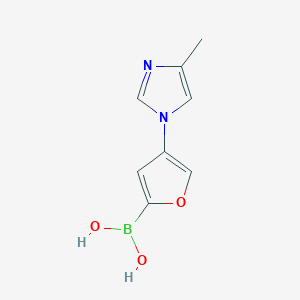
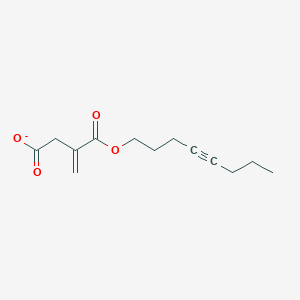
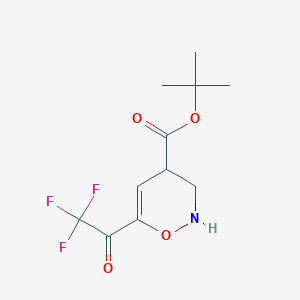
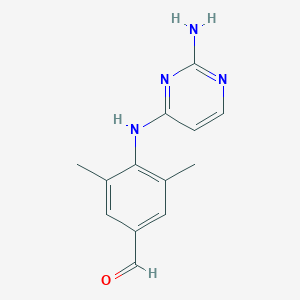
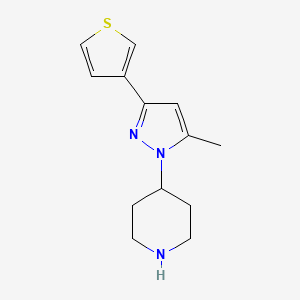
![(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol](/img/structure/B13349332.png)

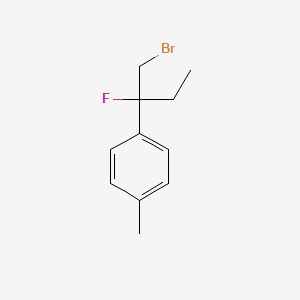
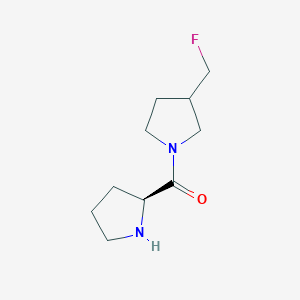


![Benzenesulfonylfluoride, 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349354.png)
